1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-6(10)9-5-7-3-2-4-8(7)11-9/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNFODLDNTOFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2-ethylthiophene derivatives using strong oxidizing agents such as chromyl chloride or m-chloroperbenzoic acid (MCPBA) under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are often employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2), and MCPBA are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, thiols.
Substitution: Substituted thiophenes with different functional groups.
Scientific Research Applications
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid
2-thiophenecarboxaldehyde
2-ethylthiophene
Biological Activity
1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one, a compound featuring a cyclopentathiophene structure, has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H10S
- Molar Mass : 174.26 g/mol
The biological activity of this compound is primarily linked to its ability to interact with cellular components involved in proliferation and apoptosis. Research indicates that compounds with similar thiophene structures often exhibit anticancer properties by targeting tubulin polymerization and inducing apoptosis through caspase activation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to cyclopentathiophene derivatives. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|
| A549 | 2.01 | 22.28 |
| OVACAR-4 | 2.27 | 20.75 |
| CAKI-1 | 0.69 | 1.11 |
| T47D | 0.362 | 81.283 |
These results suggest that compounds incorporating the cyclopentathiophene moiety can effectively inhibit cancer cell growth at low concentrations, indicating their potential as therapeutic agents .
Induction of Apoptosis
Mechanistic studies have shown that treatment with cyclopentathiophene derivatives leads to cell cycle arrest and apoptosis in cancer cells. For example:
- Cell Cycle Arrest : Significant accumulation of cells in the G2/M phase was observed upon treatment.
- Apoptosis Markers : Activation of caspases (3, 8, and 9) was confirmed in treated A549 cells, indicating the induction of early apoptotic processes .
Case Studies
A notable study evaluated a series of benzamide and benzylamine derivatives containing cyclopentathiophene structures for their anticancer activity. The findings demonstrated that these compounds exhibited broad-spectrum activity against multiple cancer cell lines with minimal cytotoxicity towards normal cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
